molecular formula C6H8O7 B8706498 D-glucaro-6,3-lactone CAS No. 2782-04-9

D-glucaro-6,3-lactone

Cat. No.: B8706498
CAS No.: 2782-04-9
M. Wt: 192.12 g/mol
InChI Key: XECPAIJNBXCOBO-HTVIOJJOSA-N
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Description

D-glucaro-6,3-lactone is a lactone derivative of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables It is a cyclic ester formed by the intramolecular esterification of D-glucaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glucaro-6,3-lactone can be synthesized from D-glucaric acid through a lactonization process. The process involves the acidification of D-glucaric acid, which leads to the formation of this compound along with other lactones such as D-glucaro-1,4-lactone and D-glucaro-1,4:6,3-dilactone . The reaction typically requires a mineral acid such as sulfuric acid and is carried out in an aqueous solution .

Industrial Production Methods: In industrial settings, this compound is produced by acidifying a solution of D-glucaric acid salts, such as calcium D-glucarate, in the presence of acetone and water. The mixture is then allowed to rise to a specific temperature range and stirred. The resulting crude mixture is filtered, and the filtrate is concentrated under vacuum pressure to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: D-glucaro-6,3-lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-glucaric acid.

    Reduction: It can be reduced to form D-glucuronic acid derivatives.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.

Major Products:

    Oxidation: D-glucaric acid.

    Reduction: D-glucuronic acid derivatives.

    Substitution: Various substituted lactone derivatives.

Comparison with Similar Compounds

Uniqueness: D-glucaro-6,3-lactone is unique due to its specific lactone structure, which imparts distinct chemical and biological properties. Its ability to inhibit β-glucuronidase and its potential antioxidative effects make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2782-04-9

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1

InChI Key

XECPAIJNBXCOBO-HTVIOJJOSA-N

Isomeric SMILES

[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O

Origin of Product

United States

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